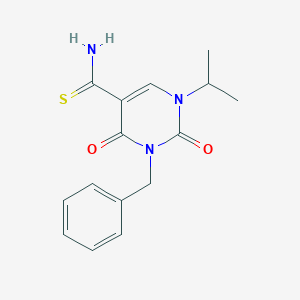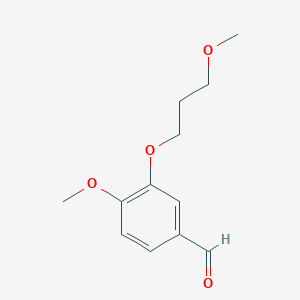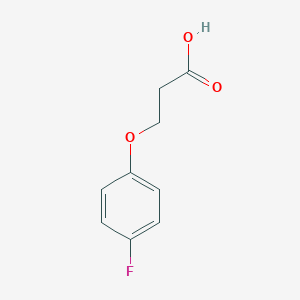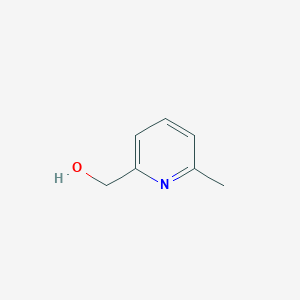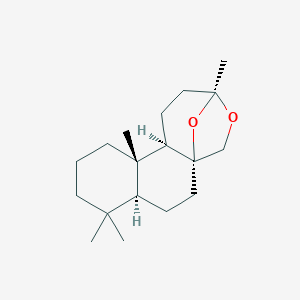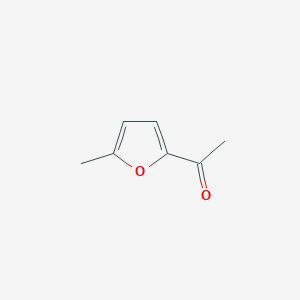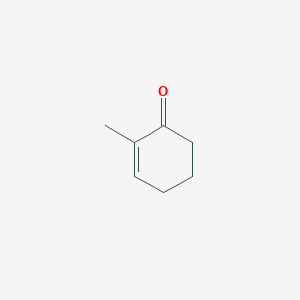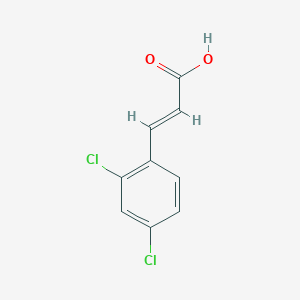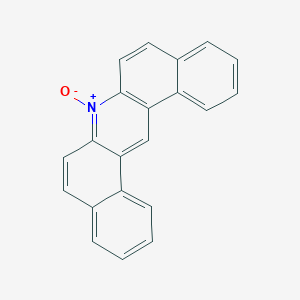
Dibenz(a,j)acridine, 7-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz(a,j)acridine, 7-oxide (DBA-7-oxide) is a polycyclic aromatic hydrocarbon (PAH) that has been found to exhibit potent anti-cancer activity. PAHs are a class of organic compounds that are formed during incomplete combustion of organic matter and are present in various environmental sources such as tobacco smoke, air pollution, and food. DBA-7-oxide has been shown to have a unique chemical structure that makes it a promising candidate for cancer therapy.
作用机制
The mechanism of action of Dibenz(a,j)acridine, 7-oxide involves the activation of various cellular pathways that lead to apoptosis in cancer cells. Dibenz(a,j)acridine, 7-oxide has been shown to activate the p53 pathway, which is a tumor suppressor gene that regulates cell growth and division. Dibenz(a,j)acridine, 7-oxide has also been found to activate the JNK pathway, which is involved in cell death signaling. Additionally, Dibenz(a,j)acridine, 7-oxide has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
生化和生理效应
Dibenz(a,j)acridine, 7-oxide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cancer cell growth, and exhibit anti-inflammatory and anti-oxidative properties. Dibenz(a,j)acridine, 7-oxide has also been shown to increase the expression of genes involved in cell cycle arrest and DNA damage response.
实验室实验的优点和局限性
Dibenz(a,j)acridine, 7-oxide has several advantages for lab experiments. It exhibits potent anti-cancer activity and has been shown to induce apoptosis in cancer cells. Dibenz(a,j)acridine, 7-oxide also has anti-inflammatory and anti-oxidative properties, which make it a promising candidate for cancer therapy. However, there are some limitations to using Dibenz(a,j)acridine, 7-oxide in lab experiments. It is a highly toxic compound and requires careful handling. Additionally, its mechanism of action is not fully understood, which limits its potential for clinical use.
未来方向
There are several future directions for research on Dibenz(a,j)acridine, 7-oxide. One direction is to investigate its potential for use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its mechanism of action in more detail to better understand how it induces apoptosis in cancer cells. Additionally, further research is needed to determine its safety and efficacy in animal models and clinical trials.
Conclusion:
In conclusion, Dibenz(a,j)acridine, 7-oxide is a promising candidate for cancer therapy due to its potent anti-cancer activity and unique chemical structure. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential for lab experiments. Further research is needed to fully understand its mechanism of action and determine its safety and efficacy in animal models and clinical trials.
合成方法
Dibenz(a,j)acridine, 7-oxide can be synthesized through several methods, including chemical synthesis and isolation from natural sources. The chemical synthesis involves the reaction of dibenz(a,j)acridine with hydrogen peroxide in the presence of a catalyst. The isolation method involves the extraction of Dibenz(a,j)acridine, 7-oxide from natural sources such as marine organisms and plants.
科学研究应用
Dibenz(a,j)acridine, 7-oxide has been extensively studied for its anti-cancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of various cellular pathways. Dibenz(a,j)acridine, 7-oxide has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition to its anti-cancer activity, Dibenz(a,j)acridine, 7-oxide has been shown to exhibit anti-inflammatory and anti-oxidative properties.
属性
CAS 编号 |
1163-05-9 |
|---|---|
产品名称 |
Dibenz(a,j)acridine, 7-oxide |
分子式 |
C21H13NO |
分子量 |
295.3 g/mol |
IUPAC 名称 |
13-oxido-13-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |
InChI |
InChI=1S/C21H13NO/c23-22-20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)22/h1-13H |
InChI 键 |
MQSWLCGJPFZPQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=[N+](C4=C(C=C32)C5=CC=CC=C5C=C4)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=[N+](C4=C(C=C32)C5=CC=CC=C5C=C4)[O-] |
其他 CAS 编号 |
1163-05-9 |
同义词 |
DIBENZ(A,J)ACRIDINEN-OXIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)


